molecular formula C9H8F3NO3 B15174243 1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene CAS No. 919278-49-2

1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene

Cat. No.: B15174243
CAS No.: 919278-49-2
M. Wt: 235.16 g/mol
InChI Key: PFXGIMZYIGTPAK-UHFFFAOYSA-N
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Description

1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H8F3NO3 It is a derivative of benzene, featuring a nitro group and a trifluoromethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene typically involves the nitration of a suitable precursor, such as 3-(2,2,2-trifluoro-1-methoxyethyl)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethoxyethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Reduction: 1-Amino-3-(2,2,2-trifluoro-1-methoxyethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which can influence the reactivity of the benzene ring and the trifluoromethoxyethyl group. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and potential interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene is unique due to the presence of both a nitro group and a trifluoromethoxyethyl group, which impart distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications.

Properties

IUPAC Name

1-nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-16-8(9(10,11)12)6-3-2-4-7(5-6)13(14)15/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXGIMZYIGTPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=CC=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739471
Record name 1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919278-49-2
Record name 1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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